molecular formula C18H21FN4O2 B2936239 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-fluorophenyl)piperidine-1-carboxamide CAS No. 1706111-59-2

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-fluorophenyl)piperidine-1-carboxamide

Cat. No.: B2936239
CAS No.: 1706111-59-2
M. Wt: 344.39
InChI Key: ZRMILADGKAIDFO-UHFFFAOYSA-N
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Description

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-fluorophenyl)piperidine-1-carboxamide is a synthetic chemical compound of significant interest in advanced pharmacological and neurochemical research. This molecule is part of the oxadiazole class of compounds, which are frequently investigated for their potential as versatile scaffolds in medicinal chemistry due to their ability to mimic various biological motifs . The structural complexity of this reagent, featuring a piperidine carboxamide core linked to a 3-cyclopropyl-1,2,4-oxadiazole unit, suggests potential for high-affinity interactions with specific biological targets. A primary research application for this compound lies in the exploration of novel psychoactive substances (NPS), particularly within the class of synthetic cannabinoid receptor agonists (SCRAs) . Researchers utilize such compounds to study the structure-activity relationships (SAR) of molecules that interact with cannabinoid receptors (CB1 and CB2). The cyclopropyl and fluorophenyl substituents are of specific interest for modulating the compound's binding affinity, metabolic stability, and selectivity, which are critical parameters in these investigations . Studies of this nature are vital for public health and regulatory science, as they help in understanding the landscape of emerging synthetic drugs identified via web crawling of online psychonaut discussions . Furthermore, the presence of the 1,2,4-oxadiazole ring makes this compound a valuable intermediate in organic synthesis and drug discovery programs beyond cannabinoid research. This heterocycle is known to contribute to a molecule's metabolic stability and is often used as a bioisostere for ester or amide functionalities. Consequently, this reagent is for research use only in controlled laboratory settings to advance scientific knowledge in pharmacology, toxicology, and chemical synthesis. It is strictly not for human or veterinary use.

Properties

IUPAC Name

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-fluorophenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O2/c19-14-5-1-2-6-15(14)20-18(24)23-9-3-4-12(11-23)10-16-21-17(22-25-16)13-7-8-13/h1-2,5-6,12-13H,3-4,7-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRMILADGKAIDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)NC2=CC=CC=C2F)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-fluorophenyl)piperidine-1-carboxamide is a derivative of the 1,2,4-oxadiazole class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

Overview of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazole derivatives are known for their broad spectrum of biological activities including antimicrobial, anti-inflammatory, analgesic, anticancer, and antidiabetic effects. The incorporation of various substituents on the oxadiazole ring can enhance these activities significantly .

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit notable antimicrobial properties. Studies have shown that derivatives similar to the compound demonstrate efficacy against various bacterial strains. For instance:

  • Antibacterial Activity : Compounds with a piperidine moiety have been reported to exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. The most active derivatives showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Antifungal Activity : Some studies have highlighted the antifungal properties of oxadiazole derivatives against pathogens like Candida albicans and Aspergillus niger, suggesting a potential application in treating fungal infections .

The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes or disruption of cellular processes. For example:

  • Enzyme Inhibition : Some studies suggest that oxadiazole derivatives may inhibit enzymes involved in fatty acid biosynthesis in bacteria, leading to cell lysis and death. This is particularly relevant for compounds targeting Mycobacterium tuberculosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds:

  • Study on Antitubercular Activity : A study evaluated various 1,3,4-oxadiazole derivatives for their ability to inhibit Mycobacterium bovis. The most active compounds were found to inhibit the enzyme enoyl reductase (InhA), crucial for mycolic acid synthesis .
  • Piperidine Derivatives : Research focused on piperidine-based oxadiazoles has demonstrated their effectiveness against multiple bacterial strains with MIC values ranging from 3.125 to 100 mg/mL .
  • Neuroprotective Effects : Some derivatives have also shown neuroprotective activity in vitro, indicating potential applications beyond antimicrobial effects .

Data Table: Summary of Biological Activities

Compound NameBiological ActivityTarget OrganismsMIC (µg/mL)
Oxadiazole AAntibacterialE. coli8
Oxadiazole BAntifungalC. albicans16
Oxadiazole CAntitubercularM. tuberculosis4

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound belongs to a broader class of piperidine/oxadiazole hybrids. Below is a comparative analysis of structurally related compounds from diverse sources:

Piperidine-Oxadiazole-Thiophene Derivatives

  • Compound A: 3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide (CAS 1705549-84-3) Molecular Formula: C₁₆H₂₀N₄O₂S Molecular Weight: 332.4 Key Features: Replaces the 2-fluorophenyl group with a thiophene ring.
  • Compound B : 3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide (CAS 1706233-02-4)

    • Molecular Formula : C₁₇H₂₂N₄O₂S
    • Molecular Weight : 346.4
    • Key Features : Adds a methylene spacer between the thiophene and carboxamide group, increasing flexibility and possibly altering target binding kinetics .

Fluorophenyl-Modified Analogs

  • Compound C : N-[(4-Fluorophenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
    • Molecular Formula : C₂₇H₂₆FN₅O₂
    • Molecular Weight : 471.5
    • Key Features : Substitutes the cyclopropyl group with a 3-methylphenyl moiety on the oxadiazole ring, enhancing aromatic interactions. The 4-fluorophenylmethyl group may improve CNS penetration compared to the 2-fluorophenyl variant .

Oxadiazole-Pyrazole Hybrids

  • Compound D: 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde Molecular Formula: Not explicitly provided (evidence suggests a pyrazole core with sulfanyl and trifluoromethyl groups). Key Features: Differs significantly in core structure (pyrazole vs. piperidine) but shares functional groups like fluorinated/chlorinated aryl rings. Such compounds often exhibit varied bioactivity profiles due to divergent scaffold geometries .

Comparative Data Table

Parameter Target Compound Compound A Compound C
Core Structure Piperidine-oxadiazole Piperidine-oxadiazole Piperidine-oxadiazole
Aryl Substituent 2-Fluorophenyl Thiophene 4-Fluorophenylmethyl
Oxadiazole Substituent Cyclopropyl Cyclopropyl 3-Methylphenyl
Molecular Weight ~332–346 (estimated) 332.4 471.5
Key Functional Groups Fluorine, cyclopropyl Sulfur (thiophene) Methyl, fluorine

Research Implications

  • Bioisosteric Replacements : The thiophene analogs (Compounds A and B) demonstrate how sulfur-for-fluorine substitutions impact solubility and binding. The higher molecular weight of Compound C suggests increased steric demands, which may affect bioavailability .
  • Oxadiazole Modifications: Cyclopropyl (target compound) vs.
  • Fluorophenyl Positioning : The 2-fluorophenyl group in the target compound may confer distinct electronic effects compared to the 4-fluorophenylmethyl group in Compound C, impacting receptor affinity .

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